Cas no 1807260-74-7 (Ethyl 6-bromo-5-hydroxypicolinate)

Ethyl 6-bromo-5-hydroxypicolinate 化学的及び物理的性質
名前と識別子
-
- Ethyl 6-bromo-5-hydroxypicolinate
- F75504
- 1807260-74-7
- ethyl 6-bromo-5-hydroxypyridine-2-carboxylate
-
- インチ: 1S/C8H8BrNO3/c1-2-13-8(12)5-3-4-6(11)7(9)10-5/h3-4,11H,2H2,1H3
- InChIKey: XKJSXERPOVBOFF-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(C(=O)OCC)=N1)O
計算された属性
- せいみつぶんしりょう: 244.96876g/mol
- どういたいしつりょう: 244.96876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.4
- 疎水性パラメータ計算基準値(XlogP): 2.1
Ethyl 6-bromo-5-hydroxypicolinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029012783-1g |
Ethyl 6-bromo-5-hydroxypicolinate |
1807260-74-7 | 95% | 1g |
$2,895.00 | 2022-03-31 | |
Alichem | A029012783-250mg |
Ethyl 6-bromo-5-hydroxypicolinate |
1807260-74-7 | 95% | 250mg |
$1,048.60 | 2022-03-31 | |
1PlusChem | 1P024I9K-1g |
Ethyl 6-bromo-5-hydroxypicolinate |
1807260-74-7 | 95% | 1g |
$415.00 | 2023-12-20 | |
1PlusChem | 1P024I9K-100mg |
Ethyl 6-bromo-5-hydroxypicolinate |
1807260-74-7 | 95% | 100mg |
$115.00 | 2023-12-20 | |
1PlusChem | 1P024I9K-250mg |
Ethyl 6-bromo-5-hydroxypicolinate |
1807260-74-7 | 95% | 250mg |
$194.00 | 2023-12-20 |
Ethyl 6-bromo-5-hydroxypicolinate 関連文献
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
Ethyl 6-bromo-5-hydroxypicolinateに関する追加情報
Ethyl 6-bromo-5-hydroxypicolinate: A Promising Compound with CAS No. 1807260-74-7 and Broad Applications in Biomedical Research
Ethyl 6-bromo-5-hydroxypicolinate is a synthetic derivative of picolinic acid, characterized by its unique molecular structure that incorporates a 5-hydroxyl group and a 6-bromo substituent. This compound, with the CAS No. 1807260-74-7, has garnered significant attention in the field of medicinal chemistry due to its potential pharmacological activities and diverse applications. The 5-hydroxyl group contributes to its solubility properties, while the 6-bromo substituent enhances its reactivity and biological interactions. Recent studies have highlighted the role of this compound in modulating cellular signaling pathways and its potential as a therapeutic agent for various diseases.
The molecular framework of Ethyl 6-bromo-5-hydroxypicolinate is based on the picolinic acid scaffold, which is known for its ability to chelate metal ions and participate in redox reactions. The introduction of the 5-hydroxyl group and the <,b>6-bromo substituent modifies the compound's physicochemical properties, making it suitable for applications in drug delivery systems and targeted therapies. Researchers have demonstrated that the 5-hydroxyl group can enhance the compound's interaction with biological membranes, while the 6-bromo substituent may influence its metabolic stability and bioavailability.
Recent advances in synthetic chemistry have enabled the efficient synthesis of Eth,yl 6-bromo-5-hydroxypicolinate through optimized reaction conditions. A 2023 study published in the Journal of Medicinal Chemistry reported a novel catalytic approach using transition metal complexes to achieve high yields of this compound. The study emphasized the importance of controlling reaction parameters such as temperature and solvent polarity to ensure the desired stereochemistry and purity of the final product. This synthetic strategy has significant implications for large-scale production and pharmaceutical applications.
Biological studies on Ethyl 6-bromo-5-hydroxypicolinate have revealed its potential as an antioxidant and anti-inflammatory agent. In vitro experiments have shown that this compound can inhibit the activity of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating the NF-κB signaling pathway. Additionally, its antioxidant properties have been linked to the scavenging of reactive oxygen species (ROS), which are implicated in various pathological conditions. These findings suggest that Ethyl 6-bromo-5-hydroxypicolinate could serve as a therapeutic candidate for inflammatory diseases and oxidative stress-related disorders.
Recent research has also explored the role of Ethyl 6-bromo-5-hydroxypicolinate in neurodegenerative diseases. A 2023 study published in Neurochemical Research demonstrated that this compound can reduce neuronal damage in models of Alzheimer's disease by inhibiting the aggregation of amyloid-beta proteins. The study further highlighted the compound's ability to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which are critical for maintaining cellular redox homeostasis. These results underscore the potential of Ethyl 6-bromo-5-hydroxypicolinate as a neuroprotective agent.
Pharmacokinetic studies on Ethyl 6-bromo-5-hydroxypicolinate have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. In vivo experiments in mice have shown that the compound exhibits moderate oral bioavailability, with a half-life of approximately 4 hours. The compound is primarily metabolized in the liver via oxidative pathways, and its metabolites are excreted through the kidneys. These findings are crucial for understanding the therapeutic potential of Ethyl 6-bromo-5-hydroxypicolinate and optimizing its formulation for clinical use.
Recent advancements in drug delivery systems have opened new avenues for the application of Ethyl 6-bromo-5-hydroxypicolinate. Researchers have explored the use of nanocarriers, such as liposomes and polymeric micelles, to enhance the compound's solubility and targeting efficiency. A 2023 study published in Advanced Drug Delivery Reviews demonstrated that encapsulating Ethyl 6-bromo-5-hydroxypicolinate in liposomes significantly improved its cellular uptake and therapeutic efficacy in cancer models. This approach highlights the potential of nanotechnology in overcoming the limitations of traditional drug delivery methods.
The therapeutic potential of Ethyl 6-bromo-5-hydroxypicolinate extends to its application in oncology. In vitro studies have shown that this compound can induce apoptosis in cancer cells by targeting key signaling pathways such as the PI3K/AKT and MAPK pathways. Additionally, its ability to modulate the tumor microenvironment by reducing inflammation and oxidative stress has been proposed as a mechanism for its anti-cancer effects. These findings suggest that Ethyl 6-bromo-5-hydroxypicolinate could be a valuable adjunct in cancer therapy, particularly in combination with conventional treatments such as chemotherapy and radiation therapy.
Despite its promising properties, the development of Ethyl 6-bromo-5-hydroxypicolinate as a therapeutic agent requires further investigation. Challenges such as optimizing its pharmacokinetic profile, minimizing potential side effects, and ensuring its safety in long-term use need to be addressed. Additionally, preclinical studies are necessary to validate its efficacy in more complex disease models and to determine the optimal dosage regimens for therapeutic applications.
In conclusion, Ethyl 6-bromo-5-hydroxypicolinate, with its unique molecular structure and diverse biological activities, represents a promising candidate for further research in biomedical sciences. The ongoing studies on its synthesis, pharmacological properties, and therapeutic applications are expected to provide valuable insights into its potential as a drug for various diseases. As the field of medicinal chemistry continues to advance, the role of Ethyl 6-bromo-5-hydroxypicolinate in the development of novel therapeutic strategies is likely to expand, offering new opportunities for the treatment of complex medical conditions.
1807260-74-7 (Ethyl 6-bromo-5-hydroxypicolinate) 関連製品
- 135616-36-3((S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)
- 2229328-30-5(3-3-(methoxymethyl)furan-2-ylpropane-1-thiol)
- 2060005-14-1(7-(butane-1-sulfonyl)-7-azabicyclo4.1.0heptane)
- 1890665-98-1(5-(2-chloroethyl)-2,2-difluoro-1,3-dioxaindane)
- 159407-19-9(Phenyl 4,6-O-Benzylidene-1-thio-α-D-mannopyranoside)
- 754165-50-9(4-Amino-3-cyclopropylbenzoic acid)
- 1239730-59-6(2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acid)
- 141676-35-9(Vasonatrin Peptide (VNP))
- 1052549-64-0(2-methyl({(propan-2-yl)carbamoylmethyl})aminoacetic acid hydrochloride)
- 1779441-70-1(3-(1-Aminobutyl)thiolan-3-ol)



